An In-depth Technical Guide to 18:1 PE MCC: A Key Component for Bioconjugation and Targeted Drug Delivery
An In-depth Technical Guide to 18:1 PE MCC: A Key Component for Bioconjugation and Targeted Drug Delivery
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 18:1 PE MCC. It is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, properties, and applications, with a focus on experimental protocols and quantitative data.
Core Chemical Structure and Properties
18:1 PE MCC is a maleimide-functionalized phospholipid that is instrumental in anchoring polypeptides and other thiol-containing molecules to lipid bilayers without compromising the membrane's integrity.[1] Its structure is comprised of a phosphoethanolamine (PE) headgroup, two oleic acid (18:1) chains, and a maleimide group attached via a cyclohexanecarboxamide linker.[1] The oleic acid tails are hydrophobic and facilitate the incorporation of the lipid into membranes, while the maleimide group provides a reactive site for covalent bond formation with thiols.[1]
The maleimide functional group is specifically reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This specific reactivity makes 18:1 PE MCC a valuable tool in bioconjugation.[2] The cyclohexane ring in the MCC linker provides greater stability to the maleimide group in aqueous environments compared to aromatic linkers.[3]
Physicochemical Data
A summary of the key quantitative data for 18:1 PE MCC is presented in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt) | [1][4] |
| Synonym(s) | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] | [4] |
| Molecular Formula | C₅₃H₉₀N₂NaO₁₁P | [4] |
| Molecular Weight | 985.25 g/mol | [4] |
| CAS Number | 384847-49-8 | [4] |
| Form | Powder | [4][5] |
| Assay (Purity) | >99% (by TLC) | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Shipping Condition | Dry ice | [4][5] |
Experimental Protocols
The primary application of 18:1 PE MCC is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.[1] The following sections detail the common experimental procedures.
Liposome Preparation via Thin-Film Hydration and Extrusion
This is a widely used method to produce unilamellar liposomes of a defined size.[6]
Materials:
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., chloroform, chloroform/methanol mixture)[6]
-
Aqueous buffer (e.g., PBS, Tris buffer at pH 7.0-7.5)[6]
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)[6]
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., 99.5 mol% POPC and 0.5 mol% 18:1 PE MCC) in an organic solvent in a round-bottom flask.[6][7]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[6]
-
Place the flask under a vacuum for at least one hour to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and gently agitating.[6] This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
The resulting liposomes will have the maleimide groups of 18:1 PE MCC exposed on their surface, ready for conjugation.
Caption: Workflow for preparing maleimide-functionalized liposomes.
Maleimide-Thiol Conjugation
This protocol describes the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody) to the maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing molecule
-
Reaction buffer (pH 6.5-7.5, e.g., PBS, HEPES)[8]
-
Reducing agent (e.g., TCEP or DTT, if reducing antibody disulfide bonds is necessary)[8]
-
Inert gas (e.g., nitrogen or argon, optional to prevent thiol oxidation)[3]
-
Purification system (e.g., size exclusion chromatography)[8]
Procedure:
-
Preparation of Thiolated Molecule (if necessary):
-
If the molecule of interest does not have a free thiol group (e.g., an antibody), it may need to be thiolated using reagents like SPDP followed by reduction with DTT.[8]
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiol-containing molecule in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, with ratios of 2:1 to 20:1 being reported.[3][8]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[3][8] The reaction should be protected from light if fluorescent molecules are used.[3]
-
-
Purification:
-
Remove unreacted molecules and byproducts by passing the reaction mixture through a size exclusion chromatography column.[8] The conjugated liposomes will elute in the void volume.
-
Caption: General workflow for conjugating thiol-containing molecules to liposomes.
Quantification of Conjugation Efficiency
It is crucial to determine the efficiency of the conjugation reaction. This can be achieved through various methods.
HPLC-Based Quantification:
-
Analyze the reaction mixture before and after purification using reverse-phase HPLC with UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm).
-
Identify the peaks corresponding to the unconjugated molecule and the conjugated product (which will have a different retention time).
-
Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated molecule.[1]
Ellman's Assay:
-
This assay can be used to indirectly quantify the number of maleimide groups on the liposome surface.
-
First, a known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes.
-
The remaining unreacted thiol is then quantified using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically.
-
The amount of reacted thiol corresponds to the amount of available maleimide groups.[3][9]
Applications in Targeted Drug Delivery
18:1 PE MCC is a key enabler for the development of targeted drug delivery systems.[1] By conjugating targeting ligands—such as antibodies, peptides, or aptamers—to the surface of drug-loaded liposomes, these nanocarriers can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
The general principle involves:
-
Formulation: Encapsulating a therapeutic agent within a liposome that includes 18:1 PE MCC in its lipid composition.
-
Functionalization: Conjugating a targeting moiety that specifically recognizes a biomarker on the target cells to the maleimide groups on the liposome surface.
-
Systemic Administration: Introducing the targeted liposomes into the bloodstream.
-
Targeting and Uptake: The targeting ligand guides the liposome to the target site, where it can be internalized by the cells, leading to the release of the encapsulated drug.
Caption: Logical flow of targeted drug delivery using 18:1 PE MCC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. encapsula.com [encapsula.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Engineering of lipid membranes asymmetrically functionalized with chondroitin sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
